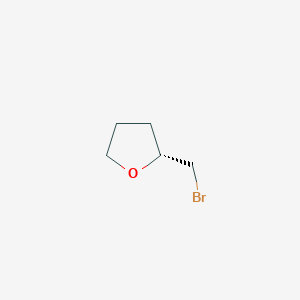

(2R)-2-(bromomethyl)oxolane

Description

BenchChem offers high-quality (2R)-2-(bromomethyl)oxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(bromomethyl)oxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(bromomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHILFSOWRNVJJ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57203-02-8 | |

| Record name | (2R)-2-(bromomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Chiral Tetrahydrofuran Derivatives in Asymmetric Synthesis

The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif found in a vast array of biologically active natural products, including furanose derivatives, lignans (B1203133), and polyether antibiotics. nih.govnsf.govchemistryviews.org Consequently, the development of methods for the stereocontrolled and enantioselective synthesis of substituted tetrahydrofurans is a central goal in organic chemistry. nih.govresearchgate.net These chiral THF derivatives serve as invaluable "chiral building blocks," which are enantiomerically enriched compounds used as starting materials to introduce specific stereocenters into a target molecule. mdpi.combaranlab.org

The synthesis of these vital scaffolds can be broadly categorized into two approaches: the functionalization of a pre-existing THF core and the constructive synthesis where the ring itself is assembled. nsf.gov Numerous strategies have been developed for the latter, including:

Intramolecular Cyclization: Nucleophilic substitution reactions, such as the cyclization of chiral hydroxy epoxides or the iodoetherification of chiral homoallylic alcohols, are common methods for forming the THF ring with defined stereochemistry. nih.govindiana.edu

Oxidative Cyclization: The cyclization of 1,5-dienes using reagents like osmium tetroxide or potassium permanganate (B83412) can produce highly functionalized and stereodefined tetrahydrofurans. nih.govresearchgate.netrsc.org

Cycloaddition Reactions: Asymmetric [3+2] cycloaddition reactions, for instance between alkenes and oxiranes, provide another powerful route to chiral tetrahydrofurans. nsf.gov

Organocatalysis: The use of small organic molecules as catalysts has been extensively explored to achieve high levels of enantio- and diastereoselectivity in the synthesis of substituted THFs. chemistryviews.orgresearchgate.net

These methods provide access to a diverse range of chiral tetrahydrofuran derivatives, which are then used in the total synthesis of complex molecules where precise control of stereochemistry is paramount.

Synthetic Methodologies for 2r 2 Bromomethyl Oxolane

Preparation from Tetrahydrofuran (B95107) Derivatives

A key strategy for the synthesis of (2R)-2-(bromomethyl)oxolane involves the conversion of the hydroxyl group of a suitable tetrahydrofuran precursor into a good leaving group, followed by nucleophilic substitution with a bromide ion. Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion. This approach typically starts from a chiral precursor like (R)-tetrahydrofurfuryl alcohol, which can be derived from the reduction of a furan-based compound or from a chiral pool starting material such as (R)-1,2,4-butanetriol.

The general two-step methodology involves:

Activation of the primary alcohol of a tetrahydrofuran derivative by converting it into a sulfonate ester (e.g., tosylate or mesylate).

Nucleophilic displacement of the sulfonate group with a bromide source, such as lithium bromide, to yield the target (2R)-2-(bromomethyl)oxolane.

A common precursor for this synthesis is (R)-tetrahydrofurfuryl alcohol. The primary hydroxyl group of this alcohol can be selectively functionalized in the presence of other functional groups or stereocenters. The conversion to a sulfonate ester proceeds with retention of configuration at the chiral center. libretexts.org

Step 1: Tosylation of (R)-Tetrahydrofurfuryl Alcohol

The tosylation of an alcohol is a standard procedure in organic synthesis to convert a poor leaving group (hydroxyl) into an excellent one (tosylate). masterorganicchemistry.com In a typical procedure, (R)-tetrahydrofurfuryl alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). The base serves to neutralize the hydrochloric acid byproduct. rsc.org The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control selectivity and minimize side reactions.

The resulting (R)-tetrahydrofurfuryl tosylate is a stable intermediate that can be purified by chromatography before its use in the subsequent step.

Step 2: Bromination of (R)-Tetrahydrofurfuryl Tosylate

The conversion of the tosylate to the corresponding bromide is achieved via an SN2 reaction with a bromide salt. Lithium bromide (LiBr) is a commonly used reagent for this transformation, often in a polar aprotic solvent like anhydrous THF or acetone. csic.esresearchgate.net The reaction mixture is typically heated to facilitate the displacement of the tosylate group. The use of anhydrous conditions is important to prevent hydrolysis of the starting material and product.

The reaction proceeds with inversion of stereochemistry at the carbon bearing the leaving group. However, since the substitution occurs at the methyl group attached to the chiral center of the oxolane ring, the stereochemistry at the C2 position of the ring remains unchanged.

The following table summarizes the reaction conditions for the two-step synthesis of (2R)-2-(bromomethyl)oxolane from (R)-tetrahydrofurfuryl alcohol.

| Step | Starting Material | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 1. Tosylation | (R)-Tetrahydrofurfuryl alcohol | p-Toluenesulfonyl chloride (TsCl), Pyridine | Dichloromethane (DCM) | 0 °C to room temperature | (R)-Tetrahydrofurfuryl tosylate |

| 2. Bromination | (R)-Tetrahydrofurfuryl tosylate | Lithium bromide (LiBr) | Anhydrous Tetrahydrofuran (THF) | Reflux | (2R)-2-(Bromomethyl)oxolane |

An alternative starting material for this synthetic route is (R)-1,2,4-butanetriol. In this case, the 1,4-diol can be cyclized to form the tetrahydrofuran ring, or the primary hydroxyl group at the 4-position can be selectively protected before proceeding with the tosylation and bromination of the primary hydroxyl at the 1-position. For instance, selective protection of the 1,2-diol moiety can be achieved, followed by cyclization and subsequent functionalization. au.dk

The following table details the reactants and products in this synthetic pathway.

| Compound Name | Role | Chemical Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|---|

| (R)-Tetrahydrofurfuryl alcohol | Starting Material | C₅H₁₀O₂ | 102.13 | OC[C@H]1CCCO1 |

| p-Toluenesulfonyl chloride | Reagent | C₇H₇ClO₂S | 190.65 | CC1=CC=C(C=C1)S(=O)(=O)Cl |

| Pyridine | Base/Solvent | C₅H₅N | 79.10 | C1=CC=NC=C1 |

| (R)-Tetrahydrofurfuryl tosylate | Intermediate | C₁₂H₁₆O₄S | 256.32 | CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCO2 |

| Lithium bromide | Reagent | LiBr | 86.85 | [Li+].[Br-] |

| (2R)-2-(Bromomethyl)oxolane | Final Product | C₅H₉BrO | 165.03 | BrC[C@H]1CCCO1 |

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group in (2R)-2-(bromomethyl)oxolane is highly susceptible to nucleophilic substitution, a class of reactions where a nucleophile replaces the bromine atom. cymitquimica.com This reactivity allows for the introduction of a wide array of functional groups, making it a cornerstone in the synthesis of diverse organic molecules. cymitquimica.com

Mechanisms of Carbon-Bromine Bond Activation

The primary mechanism for the nucleophilic substitution of (2R)-2-(bromomethyl)oxolane is the SN2 (bimolecular nucleophilic substitution) reaction. libretexts.orgchemguide.co.uk In this concerted, one-step process, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide ion, which acts as the leaving group. libretexts.org The reaction rate is dependent on the concentrations of both the (2R)-2-(bromomethyl)oxolane and the nucleophile. libretexts.org

The activation of the carbon-bromine bond is facilitated by the electrophilic nature of the carbon atom, which is directly attached to the electronegative bromine atom. The polar C-Br bond results in a partial positive charge on the carbon, making it an attractive target for electron-rich nucleophiles.

Synthesis of Diverse Organic Compounds via Substitution

The SN2 reactivity of (2R)-2-(bromomethyl)oxolane has been exploited to synthesize a variety of organic compounds. Nucleophiles such as hydroxides, cyanides, and amines can readily displace the bromide to form alcohols, nitriles, and amines, respectively. These reactions are fundamental in the construction of more complex molecular architectures.

For instance, it serves as a key intermediate in the preparation of certain pharmaceutical compounds. In one example, it is reacted with an amine in the presence of a base like cesium carbonate to form a more complex molecule, which is an intermediate in the synthesis of compounds for the treatment of Alzheimer's disease. google.com Another application involves its use in the synthesis of monatin, a naturally occurring sweet amino acid, where it is used to alkylate a pyroglutamic acid derivative. jst.go.jp

| Nucleophile | Product Functional Group |

| Hydroxide (OH⁻) | Alcohol (-OH) |

| Cyanide (CN⁻) | Nitrile (-CN) |

| Amine (R-NH₂) | Substituted Amine (-NHR) |

| Thiophenolate | Thioether |

| Azide (N₃⁻) | Azide |

Oxidative Transformations

Beyond substitution reactions, (2R)-2-(bromomethyl)oxolane can undergo oxidative transformations that alter its core structure, providing pathways to different classes of compounds.

Oxidative Cleavage of α-Bromomethyl-Tetrahydrofuran Bond to γ-Lactone Functionality

A notable oxidative reaction involves the cleavage of the bond between the bromomethyl group and the tetrahydrofuran ring, leading to the formation of a γ-lactone. This transformation represents a significant structural modification, converting the substituted ether into a cyclic ester. Research has shown that this oxidative cleavage can be achieved, for example, in a polybrominated acetogenin (B2873293) substance containing an α-bromomethyl-tetrahydrofuran moiety. mdpi.comresearchgate.net This process resulted in the formation of a γ-lactone ring and the elimination of a bromoalkyne fragment. mdpi.comresearchgate.net

Pyridinium Chlorochromate (PCC) Catalyzed Processes

Pyridinium chlorochromate (PCC) is a well-known oxidizing agent, typically used for the oxidation of primary and secondary alcohols to aldehydes and ketones. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orglibretexts.org However, its utility extends to more novel transformations. In the context of α-bromomethyl-tetrahydrofuran derivatives, PCC, in combination with periodic acid, has been shown to catalyze the oxidative cleavage to a γ-lactone. mdpi.comresearchgate.net

The proposed active oxidizing species is a chlorochromatoperiodate (CCP), formed from PCC and periodic acid. mdpi.com While the precise mechanism is not fully elucidated, it is hypothesized to involve a cyclic intermediate. mdpi.comresearchgate.net This type of reaction is reminiscent of the PCC-mediated oxidative cleavage of α-hydroxymethyl-tetrahydrofurans to γ-lactones. mdpi.comresearchgate.net

| Reagent System | Transformation | Product |

| PCC / Periodic Acid | Oxidative Cleavage | γ-Lactone |

Rearrangement and Ring Expansion Reactions Involving Tetrahydrofuran Derivatives

The tetrahydrofuran ring system can participate in rearrangement and ring expansion reactions, often driven by the formation of reactive intermediates such as carbocations. While specific examples involving (2R)-2-(bromomethyl)oxolane are not extensively detailed in the provided context, general principles applicable to tetrahydrofuran derivatives can be considered.

Carbocation rearrangements, such as Wagner-Meerwein rearrangements, can occur when a carbocation is formed adjacent to the tetrahydrofuran ring. masterorganicchemistry.commsu.edu These rearrangements are driven by the formation of a more stable carbocation. Ring expansion of a tetrahydrofuran derivative could potentially occur if a carbocation is generated on a substituent attached to the ring, leading to a larger, less strained ring system. masterorganicchemistry.com For instance, the ring expansion of oxetanes to tetrahydrofuran derivatives has been studied, proceeding through ylide intermediates and diradical pathways under photochemical conditions. rsc.orgresearchgate.net While not a direct reaction of (2R)-2-(bromomethyl)oxolane, these studies highlight the potential for ring system manipulations in related heterocyclic compounds.

| Reaction Type | Driving Force | Potential Outcome |

| Wagner-Meerwein Rearrangement | Formation of a more stable carbocation | Isomerization |

| Ring Expansion | Relief of ring strain, formation of a more stable carbocation | Formation of a larger ring system (e.g., pyran) |

Coordination Chemistry of Related Tellurated Derivatives (Synthesis using 2-(bromomethyl)tetrahydrofuran)

The reactivity of 2-(bromomethyl)oxolane extends to the synthesis of organotellurium compounds, which can serve as ligands in coordination chemistry. The bromo-substituent is susceptible to nucleophilic substitution by tellurium-containing nucleophiles, leading to the formation of telluroethers. These telluroethers, which incorporate the oxolane ring, can then be utilized to form coordination complexes with various transition metals.

A notable example involves the synthesis of the tellurated heterocycle, 2-[(2-thienyltelluro)methyl]tetrahydrofuran (L-1). This is achieved through the reaction of 2-thienyllithium (B1198063) with elemental tellurium to generate a lithium thienyltelluride intermediate (ThTeLi). This intermediate subsequently reacts with 2-(bromomethyl)tetrahydrofuran (a racemic mixture containing (2R)-2-(bromomethyl)oxolane and its (2S)-enantiomer) to yield the desired telluroether ligand. soton.ac.uk

The resulting ligand, 2-[(2-thienyltelluro)methyl]tetrahydrofuran, has been shown to coordinate to a variety of metal centers, including palladium(II), platinum(II), mercury(II), ruthenium(II), and copper(I). soton.ac.uk In most of these complexes, the ligand coordinates to the metal center exclusively through the tellurium atom, acting as a monodentate ligand. soton.ac.uk This coordination behavior has been confirmed through spectroscopic methods, such as ¹H and ¹³C NMR, as well as single-crystal X-ray diffraction studies for some of the complexes. soton.ac.uk

For instance, the reaction of L-1 with [Ru(p-cymene)Cl₂]₂ results in the formation of a half-sandwich complex, [Ru(p-cymene)Cl₂(L-1)], where the telluroether ligand is monodentate and coordinates to the ruthenium center through the tellurium atom. soton.ac.uk The Ru-Te bond length in this complex has been determined to be 2.6340(7) Å. soton.ac.uk Similarly, L-1 reacts with palladium chloride to form complexes of the type [PdCl₂(L-1)₂]. soton.ac.uk

The coordination chemistry of these tellurated derivatives demonstrates the utility of (2R)-2-(bromomethyl)oxolane as a synthon for introducing a chiral, oxygen-containing heterocyclic moiety into organotellurium ligands. The presence of both a soft donor atom (tellurium) and a potentially coordinating oxygen atom from the oxolane ring could allow for hemilabile behavior, although in the documented complexes, coordination is primarily through the tellurium atom. soton.ac.uk

Table of Synthesized Metal Complexes with 2-[(2-thienyltelluro)methyl]tetrahydrofuran (L-1)

| Complex Formula | Metal Center | Metal Oxidation State | Ligand |

| [PdCl₂(L-1)₂] | Palladium | II | 2-[(2-thienyltelluro)methyl]tetrahydrofuran |

| [PtCl₂(L-1)₂] | Platinum | II | 2-[(2-thienyltelluro)methyl]tetrahydrofuran |

| [HgBr₂(L-1)₂] | Mercury | II | 2-[(2-thienyltelluro)methyl]tetrahydrofuran |

| [Ru(p-cymene)Cl₂(L-1)] | Ruthenium | II | 2-[(2-thienyltelluro)methyl]tetrahydrofuran |

| [CuBr(L-1)] | Copper | I | 2-[(2-thienyltelluro)methyl]tetrahydrofuran |

Significance of Stereochemistry in Bromomethylated Cyclic Ethers

Asymmetric Synthesis Approaches

The creation of enantioenriched (2R)-2-(bromomethyl)oxolane relies heavily on asymmetric synthesis techniques. These methods are broadly categorized into those that start with an already chiral molecule (chiral pool synthesis) and those that induce chirality during the reaction sequence using a catalyst.

Chiral Pool Strategy for Enantioenriched (2R)-2-(Bromomethyl)oxolane

The chiral pool strategy is a powerful approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This method capitalizes on the inherent chirality of these precursors to construct the target molecule.

A variety of natural products serve as effective starting points for the synthesis of chiral tetrahydrofurans. Compounds such as carbohydrates and amino acids are common choices due to their well-defined stereochemistry. acs.org For instance, the synthesis of the 14-membered macrocycle LL-Z1640-2 begins with the commercially available 2-deoxy-D-ribose, a carbohydrate derivative, highlighting the utility of natural precursors in complex synthesis. gla.ac.uk The synthesis of other biologically relevant compounds, such as d-erythro-sphinganine, also employs starting materials from the chiral pool. acs.org

One notable example is the use of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer produced by various bacteria. nih.gov PHB can be chemically recycled to produce valuable bio-based molecules. unibo.it Through a series of chemical transformations, the chiral centers within the PHB monomer, (R)-3-hydroxybutyric acid, can be manipulated to form the desired (2R)-2-(bromomethyl)oxolane. This approach is not only synthetically efficient but also aligns with the principles of green chemistry by valorizing a renewable resource.

| Precursor | Key Transformation | Reference |

| 2-Deoxy-D-ribose | Multi-step synthesis | gla.ac.uk |

| Polyhydroxybutyrate (PHB) | Chemical recycling and derivatization | nih.govunibo.it |

| Serine | Nucleophilic addition to derived aldehydes | acs.org |

Chiral lactone carboxylic acids and their derivatives are versatile intermediates in the synthesis of (2R)-2-(bromomethyl)oxolane. These compounds, often derived from natural sources themselves, possess a pre-existing stereocenter that guides the formation of the chiral tetrahydrofuran (B95107) ring. For example, the synthesis of (2R,4R)-monatin, an intensely sweet amino acid, utilizes a pyroglutamic acid derivative which is a type of lactam, a nitrogen analog of a lactone. jst.go.jp The synthesis of dibenzylbutyrolactone lignans (B1203133) such as (-)- and (+)-enterolactone is achieved through intramolecular insertion into C-H bonds of diazoacetates, which can be derived from cinnamic acids. acs.org

The general strategy involves the reduction of the lactone to the corresponding diol, followed by selective functionalization of the primary hydroxyl group and subsequent cyclization. The carboxylic acid functionality can be converted to a bromomethyl group through standard functional group interconversions.

| Starting Material | Key Reaction Steps | Product | Reference |

| (4R)-N-tBoc-4-TBDMSoxy-D-pyroglutamic acid methyl ester | Alkylation with tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate, hydrolysis | (2R,4R)-Monatin | jst.go.jp |

| 3-Aryl-1-propyl diazoacetates | Rhodium-catalyzed intramolecular C-H insertion | β-Benzyl-γ-butyrolactones | acs.org |

Utilization of Naturally Derived Precursors

Enantioselective Catalytic Methods

Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereochemistry from achiral or racemic starting materials through the use of a chiral catalyst.

Chiral ruthenium complexes have emerged as highly effective catalysts for asymmetric transfer hydrogenation reactions. researchgate.net This methodology has been successfully applied to the synthesis of chiral 2-bromomethyl-5-substituted tetrahydrofurans. researchgate.net The process typically involves the asymmetric reduction of a suitable ketone precursor, such as a 3-butenyl ketone, using a chiral ruthenium catalyst and a hydrogen donor like formic acid or isopropanol. bohrium.comthieme-connect.com This step establishes the key stereocenter. Subsequent bromoetherification of the resulting chiral pentenyl alcohol leads to the formation of the tetrahydrofuran ring with the desired (2R) configuration and the bromomethyl group. researchgate.net The use of chiral ruthenium catalysts often results in high yields and excellent enantioselectivities. bohrium.comdicp.ac.cn

A plausible mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone, guided by the chiral ligand to produce the alcohol with high enantiomeric excess.

| Catalyst System | Substrate | Key Features | Reference |

| [RuCl2(p-cymene)]2 / Chiral diamine ligand | 3-Butenyl ketones | High yield and enantioselectivity | researchgate.net |

| Chiral Ru-TsDPEN | β-Substituted α-oxobutyrolactones | Dynamic kinetic resolution, two contiguous stereocenters | bohrium.comdicp.ac.cn |

In recent years, visible-light photoredox catalysis has gained prominence as a mild and sustainable method for organic synthesis. uni-regensburg.decore.ac.uk This approach has been utilized for the synthesis of chiral tetrahydrofuran derivatives through a deoxygenation-cyclization cascade. thieme-connect.comthieme-connect.com The strategy often begins with a readily available chiral starting material, such as a tartrate derivative, which is mono-allylated. uni-regensburg.de The remaining hydroxyl group is activated, for instance, as an oxalate (B1200264) ester. researchgate.net

Upon irradiation with visible light in the presence of a photocatalyst (e.g., an iridium complex), a radical is generated via deoxygenation. uni-regensburg.denih.gov This radical then undergoes a 5-exo-trig intramolecular cyclization onto the tethered alkene, forming the tetrahydrofuran ring. researchgate.net While this method provides a novel entry to chiral tetrahydrofurans, it can sometimes result in the formation of epimeric mixtures. thieme-connect.comthieme-connect.com

| Photocatalyst | Substrate | Reaction Type | Key Outcome | Reference |

| fac-Ir(ppy)3 | Mono-allylated tartrate oxalates | Deoxygenative 5-exo-trig cyclization | Access to chiral tetrahydrofurans | uni-regensburg.deresearchgate.net |

| [Ir(ppy)2(dtb-bpy)]PF6 | Mono-allylated diol benzoates | Deoxygenative 5-exo-trig cyclization | Halogen-free activation | uni-regensburg.de |

Chiral-Ruthenium-Catalyzed Transfer Hydrogenation in Stereoselective Bromomethyl Tetrahydrofuran Synthesis

General Synthetic Routes to 2-(Bromomethyl)tetrahydrofuran

The synthesis of the racemic or achiral 2-(bromomethyl)tetrahydrofuran serves as a foundational basis for understanding the preparation of its specific enantiomers. These routes employ common and well-established organic reactions, including bromination of substituted furans and intramolecular cyclizations.

Bromination of 2-Methyltetrahydrofuran (B130290) via Bromonium Ion Intermediate

The conversion of 2-methyltetrahydrofuran (2-MeTHF) to 2-(bromomethyl)tetrahydrofuran is typically achieved through a free-radical substitution reaction rather than a pathway involving a bromonium ion, which is characteristic of electrophilic addition to alkenes. This reaction functionalizes the methyl group attached to the tetrahydrofuran ring. Reagents such as N-bromosuccinimide (NBS) are commonly used to supply bromine radicals, often initiated by light or a radical initiator. The process involves the abstraction of a hydrogen atom from the methyl group, creating a radical intermediate which then reacts with a bromine source. It is important to note that thermal safety analysis has identified a potentially hazardous side reaction between NBS and 2-MeTHF, which necessitates careful control of reaction conditions, particularly in large-scale preparations. acs.org

Cyclization Reactions of Halogenated Alcohols

The formation of the 2-(bromomethyl)tetrahydrofuran ring system from linear precursors is a powerful and widely used strategy. These reactions involve the intramolecular cyclization of an alcohol onto a carbon atom bearing a halogen or a precursor to one, typically an alkene.

Intramolecular bromoetherification is a key method for constructing substituted tetrahydrofurans. This reaction involves the cyclization of an unsaturated alcohol, such as an alkenyl alcohol, in the presence of an electrophilic bromine source. lookchem.com The process is initiated by the reaction of the alkene's double bond with a positive bromine species, which can be generated from sources like N-bromosuccinimide or molecular bromine. This forms a cyclic bromonium ion intermediate. The tethered hydroxyl group then acts as an internal nucleophile, attacking one of the carbons of the bromonium ion to close the ring and form the tetrahydrofuran structure. researchgate.net This type of cyclization is an example of a halocyclization reaction and is highly effective for forming five- and six-membered rings. oup.com The regioselectivity of the ring closure is typically governed by Baldwin's rules, with 5-exo cyclizations being highly favored. Asymmetric versions of this reaction have been developed, using chiral catalysts to induce enantioselectivity, which can provide a direct route to chiral products like (2R)-2-(bromomethyl)oxolane. lookchem.comresearchgate.net

A specific and illustrative example of intramolecular bromoetherification is the synthesis of 2-(bromomethyl)tetrahydrofuran from 4-penten-1-ol. oup.com The reaction mechanism begins with the formation of a bromonium ion by the addition of an electrophilic bromine source (e.g., Br₂) across the double bond of 4-penten-1-ol. chemicalforums.com The proximate hydroxyl group then performs an intramolecular nucleophilic attack on one of the carbons of the three-membered bromonium ring. chemicalforums.com This favored 5-exo-tet cyclization results in the formation of the five-membered tetrahydrofuran ring and the simultaneous installation of the bromomethyl group at the 2-position. oup.com The reaction can be carried out using various brominating systems, including p-nitrobenzenesulfonyl peroxide with potassium bromide, which acts as a source for positive halogen. oup.com

Table 1: Bromoetherification of Alkenyl Alcohols

| Substrate | Bromine Source/Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Penten-1-ol | p-NBSP, Et₃NHBr | Not specified | 2-(Bromomethyl)tetrahydrofuran | 90% | oup.com |

Intramolecular Bromoetherification of Alkenyl Alcohols

Reaction of Tetrahydrofuran with Bromine in the Presence of a Catalyst

The direct reaction of tetrahydrofuran (THF) with atomic bromine typically proceeds via a free-radical mechanism, leading to hydrogen abstraction. researchgate.net The dominant reaction channel involves the abstraction of a hydrogen atom from one of the α-carbons (the carbons adjacent to the ether oxygen). researchgate.netresearchgate.net This process generates a tetrahydrofuranyl radical. Subsequent reaction with a bromine source would lead to the formation of 2-bromotetrahydrofuran, rather than 2-(bromomethyl)tetrahydrofuran. While catalytic systems exist for the bromination of various substrates in THF solvent, a direct catalytic conversion of THF to 2-(bromomethyl)tetrahydrofuran is not a standard reported method. organic-chemistry.org The functionalization at the α-position is kinetically favored, and creating a bromomethyl substituent would require a different, more complex pathway, such as ring-opening followed by functionalization and re-cyclization.

Intermediate Precursors and Their Transformations

The synthesis of the specific enantiomer, (2R)-2-(bromomethyl)oxolane, requires the use of chiral starting materials or asymmetric synthesis strategies.

One of the most direct methods starts from a chiral precursor, (R)-tetrahydrofurfuryl alcohol. The hydroxyl group of this alcohol can be converted into a bromide. This transformation can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction using PBr₃ is known to proceed with retention of configuration, making it a suitable method for converting (R)-tetrahydrofurfuryl alcohol into (2R)-2-(bromomethyl)oxolane.

Another advanced approach is the asymmetric bromoetherification of specific pentenyl alcohols. For instance, the chiral-ruthenium-catalyzed transfer hydrogenation of 3-butenyl ketones can produce chiral pentenyl alcohols. lookchem.com These chiral alcohols can then undergo bromoetherification, and under optimized conditions, the reaction can proceed with high yield and enantioselectivity to furnish the desired chiral 2-(bromomethyl)tetrahydrofuran derivative. lookchem.comresearchgate.net

Table 2: Transformations of Key Precursors to (2R)-2-(Bromomethyl)oxolane

| Precursor | Reagent(s) | Key Transformation | Stereochemistry | Reference |

|---|---|---|---|---|

| (R)-Tetrahydrofurfuryl alcohol | Phosphorus tribromide (PBr₃) | Alcohol to Bromide (SN2-like) | Retention of configuration | |

| (R)-Tetrahydrofurfuryl alcohol | Hydrobromic acid (HBr) | Alcohol to Bromide | Varies with conditions |

Applications of 2r 2 Bromomethyl Oxolane in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

In the field of organic synthesis, chiral building blocks are fundamental units derived from the "chiral pool" that are incorporated into a target molecule, transferring their stereochemical information. (2R)-2-(bromomethyl)oxolane is an exemplar of such a building block, providing a ready-made stereocenter and a functional handle for further chemical transformations. chemscene.comd-nb.info The strategic use of such fragments is a cornerstone of modern synthetic chemistry, enabling more efficient and economically viable routes to complex, enantiomerically pure compounds. dokumen.pub

The synthesis of natural products and other bioactive molecules often relies on the assembly of smaller, stereochemically defined fragments. dokumen.pub The tetrahydrofuran (B95107) ring is a common structural motif in a wide array of natural products, many of which exhibit significant biological activity. (2R)-2-(bromomethyl)oxolane serves as a key precursor for introducing this chiral moiety.

One of the key reaction types where this building block can be employed is in nucleophilic substitution or addition reactions, such as the Barbier reaction. nih.gov This reaction, typically involving an organometallic intermediate generated in situ, allows for the formation of carbon-carbon bonds. For instance, similar functionalized allyl bromides are used in Barbier-type allylations to construct key fragments of complex natural products like the macrocyclic anticancer agent laulimalide. researchgate.net The reaction of the organometallic species derived from (2R)-2-(bromomethyl)oxolane with a chiral aldehyde would proceed via a transition state where the stereochemistry of both partners influences the outcome, leading to the formation of new stereocenters with high control. This approach is instrumental in the total synthesis of many natural products. nih.gov

The development of new pharmaceuticals often involves the synthesis of analogs of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties. Chiral building blocks like (2R)-2-(bromomethyl)oxolane are critical in this process for creating stereochemically pure intermediates for these advanced drug candidates. core.ac.uk Its defined stereochemistry is crucial, as different enantiomers of a drug can have vastly different biological activities.

While direct application in the synthesis of Amprenavir or Empagliflozin analogs is not prominently documented in readily available literature, the utility of this building block is well-demonstrated in the synthesis of other pharmaceutically relevant molecules. For example, a key strategy in synthesizing the antiepileptic drug Brivaracetam involves the creation of a chiral lactone intermediate, (3R)-3-propylbutyrolactone. core.ac.uk The synthesis of this intermediate can be achieved from a chiral 2-substituted primary alcohol, showcasing a synthetic paradigm where a simple chiral building block is transformed into a more complex intermediate essential for the final drug structure. core.ac.uk Similarly, the synthesis of key intermediates for the HIV protease inhibitor Palinavir, a close analog of Amprenavir, relies on stereoselective additions to imines derived from the chiral pool molecule (S)-glyceraldehyde, underscoring the power of using such building blocks to construct complex chiral targets in medicinal chemistry. researchgate.net The structural elements of (2R)-2-(bromomethyl)oxolane make it an ideal candidate for similar synthetic strategies aimed at novel pharmaceutical analogs.

Precursor for Bioactive Molecules and Natural Products

Utility in Asymmetric Organic Synthesis

Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral product. york.ac.uk (2R)-2-(bromomethyl)oxolane contributes to this field primarily as a chiral building block that imparts its inherent stereochemistry onto the final product.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. ucc.ie After serving its purpose, the auxiliary is removed. york.ac.ukorgsyn.org The Evans oxazolidinones and pseudoephedrine are classic examples of such auxiliaries, which induce asymmetry by sterically shielding one face of a reactive intermediate, such as an enolate. york.ac.ukorgsyn.org

While (2R)-2-(bromomethyl)oxolane possesses a chiral center, it is not typically used as a chiral auxiliary in the classical sense where it is later cleaved from the molecule. Instead, its tetrahydrofuran ring and its C2 stereocenter are incorporated as a permanent feature of the target molecule's structure. In this role, it acts as a chiral template or scaffold, with its stereocenter influencing the stereochemical course of subsequent reactions on attached functional groups.

The most significant application of (2R)-2-(bromomethyl)oxolane in asymmetric synthesis is its use in reactions that generate new stereocenters with high diastereoselectivity. The pre-existing stereocenter on the oxolane ring directs the approach of reagents, leading to a preferred stereochemical outcome.

A notable example is the stereoselective alkylation for the synthesis of monatin, a naturally occurring sweet amino acid. jst.go.jp In a concise synthesis of (2R,4R)-monatin, a pyroglutamic acid derivative was alkylated using a substituted bromomethyl indole. This reaction proceeded with high regioselectivity and stereoselectivity to create a critical tetra-substituted asymmetric carbon center. jst.go.jp A similar strategy using (2R)-2-(bromomethyl)oxolane for the alkylation of a chiral enolate would be expected to show high diastereoselectivity due to the steric influence of the chiral oxolane moiety.

The research findings below illustrate a highly diastereoselective alkylation used to create a key intermediate for (2R,4R)-Monatin, demonstrating the principle of using a chiral alkylating agent to control stereochemistry.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Solvent | Product | Diastereomeric Ratio |

|---|---|---|---|---|---|

| (4R)-N-tBoc-4-TBDMS-oxy-D-pyroglutamic acid methyl ester | tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate | KHMDS | THF | Alkylated pyroglutamate (B8496135) intermediate | 98:2 ((4R,4'S):(4R,4'R)) |

This type of stereocontrol is crucial for building libraries of chiral compounds for drug discovery and for the efficient total synthesis of complex molecules. researchgate.netmcgill.ca

As a Chiral Auxiliary Component

Formation of Heterocyclic Ring Systems

Beyond its role in introducing a chiral oxolane unit, (2R)-2-(bromomethyl)oxolane can be used to construct other heterocyclic systems. The reactive bromomethyl group is a key functional handle that can participate in intramolecular cyclization reactions to form new rings.

For example, a powerful strategy involves the reaction of a nucleophile with the bromomethyl group to tether a chain to the oxolane ring, which then undergoes a subsequent cyclization. A reported synthesis demonstrates that an α-allylated ketone can be reduced diastereoselectively and then treated with N-bromosuccinimide (NBS). This initiates a cyclization to furnish a cis-2,3,5-trisubstituted tetrahydrofuran containing a 5-bromomethyl group. chinesechemsoc.org This demonstrates how the initial tetrahydrofuran ring can act as a template to construct a new, fused, or linked heterocyclic system with excellent stereocontrol. chinesechemsoc.org Similarly, reactions can be designed to form larger rings or different heterocyclic motifs, such as tetrahydropyrans or fused tetrahydroisoquinoline-tetrahydrofuran systems. acs.orgacs.org

The data below summarizes a key cyclization step to form a new substituted tetrahydrofuran ring system.

| Starting Material | Reagent | Product | Yield | Key Transformation |

|---|---|---|---|---|

| Chiral alcohol derived from α-allylated ketone | N-Bromosuccinimide (NBS) | cis-2,3,5-trisubstituted tetrahydrofuran | 72% | Intramolecular cyclization |

This utility significantly expands the synthetic potential of (2R)-2-(bromomethyl)oxolane, positioning it as a versatile tool for creating diverse and complex heterocyclic structures. uou.ac.in

Based on a thorough review of the available research, it is not possible to provide a detailed article on the applications of (2R)-2-(bromomethyl)oxolane that strictly adheres to the specified outline. The requested applications, namely the "Synthesis of Indolizidine Derivatives from Related Piperidine (B6355638) Analogues" and the "Formation of Spiro Ditetrahydrofuran Structures" using this specific compound, are not documented in the accessible literature.

Searches for these precise synthetic routes—the N-alkylation of a piperidine analogue with (2R)-2-(bromomethyl)oxolane to form an indolizidine, and the direct use of (2R)-2-(bromomethyl)oxolane to create a spiro ditetrahydrofuran structure—did not yield relevant results. While general methods for synthesizing indolizidine alkaloids and spiro-fused tetrahydrofurans exist, they employ different starting materials and reaction pathways than those specified.

Therefore, the content for the requested sections and subsections cannot be generated with scientific accuracy while adhering to the strict constraint of focusing solely on (2R)-2-(bromomethyl)oxolane.

Spectroscopic Characterization Methodologies and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (2R)-2-(bromomethyl)oxolane by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy

In ¹H NMR analysis of the parent compound, tetrahydrofuran (B95107), the protons on the carbon atoms adjacent to the oxygen (positions 2 and 5) typically appear at a chemical shift of around 3.76 ppm, while the protons on the carbons at positions 3 and 4 are observed at approximately 1.85 ppm. For (2R)-2-(bromomethyl)oxolane, the substitution of a bromomethyl group at the C2 position induces significant changes in the chemical shifts of the neighboring protons. The protons of the bromomethyl group (-CH₂Br) and the proton at the chiral center (C2) are expected to show distinct signals, and their coupling patterns provide valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information by detailing the chemical environment of each carbon atom in the molecule. In the unsubstituted tetrahydrofuran ring, the carbons at positions 2 and 5 are equivalent and resonate at approximately 68 ppm, while the carbons at positions 3 and 4 are also equivalent and appear at around 26 ppm. libretexts.org The introduction of the bromomethyl group at C2 in (2R)-2-(bromomethyl)oxolane breaks this symmetry. This results in five distinct signals for the oxolane ring carbons and one for the bromomethyl carbon. The carbon atom bonded to the bromine (CH₂Br) will have a characteristic chemical shift, and the C2 carbon will also be shifted due to the presence of both the oxygen and the bromomethyl group.

A representative, though not specific to the (2R) isomer, set of ¹³C NMR data for 2-(bromomethyl)tetrahydrofuran shows signals at approximately 80.0, 68.4, 34.9, 31.5, and 25.9 ppm. The specific assignments for the (2R) enantiomer would require detailed 2D NMR experiments, but these values provide a general expectation for the chemical shifts.

Table 1: Representative NMR Data for the Tetrahydrofuran Moiety

| Atom Position | ¹H Chemical Shift (ppm) (Tetrahydrofuran) | ¹³C Chemical Shift (ppm) (Tetrahydrofuran) | Expected ¹³C Chemical Shift Range (ppm) (2-(Bromomethyl)tetrahydrofuran) |

|---|---|---|---|

| C2/C5 | 3.76 | 68 | ~68-80 |

| C3/C4 | 1.85 | 26 | ~25-32 |

| -CH₂Br | - | - | ~35 |

Note: Specific chemical shifts for (2R)-2-(bromomethyl)oxolane may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in (2R)-2-(bromomethyl)oxolane by detecting the vibrational frequencies of its chemical bonds. The FTIR spectrum of this compound is characterized by several key absorption bands. A strong band is typically observed in the region of 1050-1150 cm⁻¹, which is characteristic of the C-O-C stretching vibration of the cyclic ether (oxolane) ring. The presence of the alkyl bromide is confirmed by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 500-600 cm⁻¹. Additionally, the C-H stretching vibrations of the methylene (B1212753) groups in the ring and the bromomethyl group are expected in the 2850-3000 cm⁻¹ range. The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹, can confirm the purity of the compound and the absence of hydrolysis or oxidation products. mdpi.com

Mass Spectrometry Techniques (EIMS, HRESIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of (2R)-2-(bromomethyl)oxolane, as well as to gain insight into its structure through fragmentation patterns.

Electron Impact Mass Spectrometry (EIMS)

In Electron Impact Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for 2-(bromomethyl)tetrahydrofuran, a racemic mixture, shows a top peak at m/z 71. nih.gov This peak likely corresponds to the tetrahydrofurfuryl cation, formed by the loss of the bromine atom. The molecular ion peak (M⁺) would be expected at m/z 164 and 166 with approximately equal intensity, characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that typically results in less fragmentation and provides a very accurate mass measurement of the molecular ion. mdpi.com This allows for the determination of the elemental formula of the compound with high confidence. For (2R)-2-(bromomethyl)oxolane (C₅H₉BrO), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes. HRESIMS can also be used to detect protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺, further confirming the molecular weight.

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

The enantiomeric purity of (2R)-2-(bromomethyl)oxolane is a critical parameter, and it is determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess (ee) can be calculated, which is a measure of the purity of one enantiomer over the other. The determination of enantiomeric excess is crucial in asymmetric synthesis to ensure the stereochemical integrity of the final product. acs.orgrsc.orggla.ac.ukimperial.ac.uk

Table 2: Summary of Analytical Techniques for (2R)-2-(bromomethyl)oxolane

| Technique | Information Obtained | Key Findings/Observations |

|---|---|---|

| ¹H NMR | Proton environments and connectivity | Distinct signals for bromomethyl and chiral center protons. |

| ¹³C NMR | Carbon skeleton and environments | Five unique signals for the oxolane ring and one for the bromomethyl group. |

| FTIR | Functional groups | Characteristic C-O-C stretch of the ether and C-Br stretch. |

| EIMS | Molecular weight and fragmentation | Molecular ion peaks at m/z 164/166; major fragment at m/z 71. nih.gov |

| HRESIMS | Precise molecular weight and formula | Accurate mass determination confirming the elemental composition C₅H₉BrO. mdpi.com |

| Chiral HPLC | Enantiomeric purity | Separation of (R) and (S) enantiomers to determine enantiomeric excess. acs.orggla.ac.ukimperial.ac.uk |

Theoretical and Computational Studies of 2r 2 Bromomethyl Oxolane

Quantum Chemical Calculations on Molecular Conformations

The five-membered tetrahydrofuran (B95107) (THF) or oxolane ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most recognized conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. For substituted oxolanes like (2R)-2-(bromomethyl)oxolane, quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the geometries and relative stabilities of possible conformers.

These calculations typically involve geometry optimization of various starting structures to find the local and global energy minima on the potential energy surface. The bromomethyl group at the C2 position can exist in different rotational orientations (rotamers) relative to the ring, and it can occupy either an axial or equatorial position in the puckered ring structure. DFT methods can precisely calculate the energetic differences between these conformers. rsc.org

For instance, a computational study would calculate the relative energies (in kcal/mol) of the most stable conformers. The results can be summarized in a data table.

Table 1: Calculated Relative Energies of (2R)-2-(bromomethyl)oxolane Conformers Note: Data are representative examples based on typical computational results for substituted tetrahydrofurans.

| Conformer | Ring Puckering | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Twist (C₂) | Equatorial | 0.00 |

| 2 | Envelope (C_s) | Equatorial | 0.55 |

| 3 | Twist (C₂) | Axial | 1.80 |

| 4 | Envelope (C_s) | Axial | 2.45 |

These calculations generally show that conformers with the bulky bromomethyl group in a pseudo-equatorial position are energetically favored over those with the group in a more sterically hindered axial position. The precise energy difference depends on the level of theory and basis set used in the calculation. rsc.org

Reaction Mechanism Studies Using Computational Modeling

Computational modeling is a cornerstone for elucidating the mechanisms of chemical reactions. For (2R)-2-(bromomethyl)oxolane, the most common reaction is nucleophilic substitution at the primary carbon bearing the bromine atom. DFT calculations can map the entire potential energy surface for such a reaction, for example, a bimolecular nucleophilic substitution (S_N2) reaction. mdpi.com

The process involves modeling the reactants, the transition state, and the products. By calculating the energies of these species, the activation energy barrier for the reaction can be determined. mdpi.com Computational studies can analyze the reaction with various nucleophiles to predict relative reaction rates. nih.gov

A typical S_N2 reaction profile involves the formation of a pre-reaction complex, the transition state where the nucleophile-carbon bond is forming and the carbon-bromine bond is breaking, and a post-reaction complex before the final products. mdpi.com

Furthermore, computational studies can investigate alternative mechanisms, such as neighboring group participation by the ring's oxygen atom. researchgate.net In this scenario, the oxygen could displace the bromide intramolecularly to form a bicyclic oxonium ion intermediate. This intermediate would then be attacked by the external nucleophile. DFT calculations can determine the feasibility of this pathway by comparing the energy barriers of the direct S_N2 pathway versus the two-step pathway involving the oxonium ion. researchgate.net

Table 2: Representative Calculated Activation Energies for Nucleophilic Substitution on (2R)-2-(bromomethyl)oxolane Note: Data are illustrative and based on general principles of S_N2 reactivity.

| Nucleophile | Solvent (PCM) | Pathway | Calculated Activation Energy (kcal/mol) |

| Cyanide (CN⁻) | Acetonitrile | Direct S_N2 | 18.5 |

| Azide (N₃⁻) | Acetonitrile | Direct S_N2 | 20.1 |

| Hydroxide (OH⁻) | Water | Direct S_N2 | 22.4 |

| Cyanide (CN⁻) | Acetonitrile | Oxonium Intermediate | 25.0 |

Prediction of Stereoselectivity in Chemical Reactions

Understanding and predicting stereoselectivity is crucial in modern organic synthesis. arxiv.org Since (2R)-2-(bromomethyl)oxolane is a chiral molecule, its reactions can lead to the formation of diastereomeric products if a new stereocenter is formed. Computational chemistry can predict the stereochemical outcome by calculating the energy barriers of the competing transition states that lead to the different stereoisomers. rsc.org The product ratio is governed by the Curtin-Hammett principle, with the lower energy transition state leading to the major product.

For example, if a reaction were to create a new chiral center at the C3 position of the oxolane ring, there would be two possible diastereomeric transition states, (2R,3R)-TS and (2R,3S)-TS. High-level quantum chemical calculations can determine the Gibbs free energies of activation (ΔG‡) for both pathways. A significant energy difference between these transition states would imply high diastereoselectivity.

Recent advances also utilize machine learning models, sometimes trained with DFT-computed descriptors, to predict the stereoselectivity of reactions with high accuracy. arxiv.orggithub.io These methods can screen large libraries of catalysts or substrates to identify conditions for optimal stereoselectivity. gu.se

Table 3: Example of Calculated Energy Barriers for a Hypothetical Diastereoselective Reaction Note: This table presents hypothetical data for a reaction creating a new stereocenter at C3.

| Transition State | Energy (kcal/mol) | Predicted Major Product |

| (2R, 3R)-TS | 21.2 | No |

| (2R, 3S)-TS | 19.5 | Yes |

| ΔΔG‡ | 1.7 |

An energy difference of 1.7 kcal/mol would correlate to a high diastereomeric excess (d.e.) for the (2R, 3S) product.

Analysis of Electronic Structure and Reactivity Descriptors

Conceptual DFT provides a range of descriptors that help in understanding the electronic structure and predicting the chemical reactivity of molecules. researchgate.net These descriptors are calculated from the molecule's electron density and molecular orbitals.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the three-dimensional charge distribution of a molecule. libretexts.orgyoutube.com For (2R)-2-(bromomethyl)oxolane, the MEP map would show regions of negative potential (nucleophilic sites), typically colored red, around the ether oxygen. It would also show regions of positive potential (electrophilic sites), colored blue, located on the hydrogen atoms and, significantly, on the carbon of the CH₂Br group, confirming its susceptibility to nucleophilic attack. acs.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For (2R)-2-(bromomethyl)oxolane, the LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond, indicating this is the site of nucleophilic attack.

Table 4: Calculated Electronic Properties and Reactivity Descriptors for (2R)-2-(bromomethyl)oxolane Note: Values are representative and calculated at a typical DFT level (e.g., B3LYP/6-31G).*

| Property | Value | Description |

| E_HOMO | -9.8 eV | Ionization Potential (Electron donating ability) |

| E_LUMO | -0.9 eV | Electron Affinity (Electron accepting ability) |

| HOMO-LUMO Gap | 8.9 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 5.35 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 4.45 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.22 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

These computational analyses provide a detailed, quantitative framework for understanding the chemical behavior of (2R)-2-(bromomethyl)oxolane, guiding its use in synthetic applications and predicting its reactivity and stereoselectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve high enantiomeric purity in (2R)-2-(bromomethyl)oxolane?

- Methodological Answer : Enantioselective synthesis often starts with chiral precursors like 2-deoxy-D-ribose, which undergoes cyclization under acidic conditions to form the oxolane ring . Asymmetric catalysis or kinetic resolution using enzymes or chiral auxiliaries can enhance stereochemical control. For example, nucleophilic substitution reactions with chiral leaving groups (e.g., bromine) retain configuration when performed in polar aprotic solvents like DMF .

Q. How is the stereochemical configuration at the 2-position confirmed experimentally?

- Methodological Answer : X-ray crystallography (via SHELX software ) provides definitive proof of the (2R) configuration. Chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers by splitting signals in the ¹H or ¹³C spectra .

Q. What reaction conditions favor nucleophilic substitution over elimination for (2R)-2-(bromomethyl)oxolane?

- Methodological Answer : Elimination (e.g., forming cyclohexene analogs) is minimized by using weak bases (e.g., K₂CO₃ instead of tert-butoxide) and low temperatures. Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2 mechanisms, while steric hindrance from the oxolane ring disfavors E2 pathways .

Advanced Research Questions

Q. How can contradictions in reaction outcomes involving (2R)-2-(bromomethyl)oxolane be systematically addressed?

- Methodological Answer : Discrepancies often arise from trace moisture (hydrolysis), competing elimination pathways, or racemization. Researchers should:

- Characterize intermediates via LC-MS or ¹H NMR to confirm purity.

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to suppress side reactions.

- Cross-validate results with computational models (DFT) to predict thermodynamic vs. kinetic product distributions .

Q. What strategies prevent racemization during the incorporation of (2R)-2-(bromomethyl)oxolane into complex molecules?

- Methodological Answer : Racemization is minimized by:

- Avoiding strong bases (e.g., NaH) that deprotonate α-hydrogens.

- Using bulky protecting groups (e.g., tert-butyl) to shield the stereocenter.

- Conducting reactions at low temperatures (<0°C) to reduce kinetic energy and thermal scrambling .

Q. How does the oxolane ring’s steric environment influence bromomethyl reactivity compared to acyclic analogs?

- Methodological Answer : The oxolane ring imposes conformational constraints, reducing rotational freedom and stabilizing transition states. For example, the ring’s puckered geometry increases steric hindrance, slowing SN2 reactions compared to linear bromoalkanes. This is evident in slower alkylation kinetics observed in dioxolane analogs .

Q. What analytical techniques are critical for detecting degradation products of (2R)-2-(bromomethyl)oxolane under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.